molecular formula C13H13Cl2N3O2S B13661946 4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine

4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine

Cat. No.: B13661946
M. Wt: 346.2 g/mol
InChI Key: JCCXCASPJACXEM-UHFFFAOYSA-N
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Description

4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C13H13Cl2N3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine typically involves the reaction of 2,4,5-trichloropyrimidine with 2-(isopropylsulfonyl)aniline under basic conditions. The reaction is carried out in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) with sodium hydride as the base . The reaction conditions are optimized to achieve high yield and purity of the product.

Industrial Production Methods

For industrial-scale production, the process involves similar reaction conditions but with larger quantities of reagents and solvents. The reaction is typically carried out in a reactor with controlled temperature and stirring to ensure uniform mixing and efficient heat transfer . The product is then purified through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydride (NaH) in DMF/DMSO solvent mixture.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as the catalyst.

Major Products

    Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it has been studied as an inhibitor of anaplastic lymphoma kinase (ALK), which is involved in the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
  • 2,4,5-Trichloropyrimidine
  • 2-(Isopropylsulfonyl)aniline

Uniqueness

4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of specific enzymes makes it valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C13H13Cl2N3O2S

Molecular Weight

346.2 g/mol

IUPAC Name

4,5-dichloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C13H13Cl2N3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-13-16-7-9(14)12(15)18-13/h3-8H,1-2H3,(H,16,17,18)

InChI Key

JCCXCASPJACXEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC=C(C(=N2)Cl)Cl

Origin of Product

United States

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